Cas no 5942-96-1 (ethyl 2-oxo-2H-pyran-5-carboxylate)
ethyl 2-oxo-2H-pyran-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-oxo-2H-pyran-5-carboxylate
- ethyl 6-oxopyran-3-carboxylate
- 2-Oxo-2H-pyran-5-carbonseaure-ethylester
- 6-oxo-6H-pyran-3-carboxylic acid ethyl ester
- AC1L894Y
- coumalic acid ethyl ester
- Coumalic acid ethyl ester [MI]
- CTK1H0469
- Ethyl coumalate
- Ethyl-2-oxo-2H-pyran-5-carboxylat
- Ethyl-cumalat
- HXIHISRWARGVBG-UHFFFAOYSA-
- UNII-M89WUK45OA
- 2H-Pyran-5-carboxylic acid, 2-oxo-, ethyl ester
- NSC-407490
- ethyl2-oxo-2H-pyran-5-carboxylate
- NSC407490
- 2H-Pyran-5-carboxylic acid, ethyl ester
- 6-oxo-pyran-3-carboxylic acid ethyl ester
- InChI=1/C8H8O4/c1-2-11-8(10)6-3-4-7(9)12-5-6/h3-5H,2H2,1H3
- 5942-96-1
- DTXSID50208150
- A914307
- Q27283626
- M89WUK45OA
- Coumalic acid, ethyl ester
-
- Inchi: 1S/C8H8O4/c1-2-11-8(10)6-3-4-7(9)12-5-6/h3-5H,2H2,1H3
- InChI Key: HXIHISRWARGVBG-UHFFFAOYSA-N
- SMILES: O(C(C1=COC(C=C1)=O)=O)CC
Computed Properties
- Exact Mass: 168.04224
- Monoisotopic Mass: 168.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.267
- Boiling Point: 263.5°C at 760 mmHg
- Flash Point: 141.5°C
- Refractive Index: 1.508
- PSA: 52.6
- LogP: 0.81650
ethyl 2-oxo-2H-pyran-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001435-25g |
Ethyl 2-oxo-2H-pyran-5-carboxylate |
5942-96-1 | 97% | 25g |
$536.00 | 2023-09-01 | |
| Chemenu | CM522604-25g |
Ethyl 2-oxo-2H-pyran-5-carboxylate |
5942-96-1 | 97% | 25g |
$*** | 2023-05-30 | |
| Crysdot LLC | CD11097877-25g |
Ethyl 2-oxo-2H-pyran-5-carboxylate |
5942-96-1 | 97% | 25g |
$372 | 2024-07-19 | |
| Ambeed | A325370-25g |
Ethyl 2-oxo-2H-pyran-5-carboxylate |
5942-96-1 | 97% | 25g |
$359.0 | 2025-04-18 |
ethyl 2-oxo-2H-pyran-5-carboxylate Suppliers
ethyl 2-oxo-2H-pyran-5-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on ethyl 2-oxo-2H-pyran-5-carboxylate
Ethyl 2-Oxo-2H-Pyran-5-Carboxylate (CAS No. 5942-96-1): A Versatile Building Block in Organic Synthesis
Ethyl 2-oxo-2H-pyran-5-carboxylate (CAS No. 5942-96-1) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry. This ester derivative of 2H-pyran-5-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmacologically active molecules and functional materials. With its unique pyranone ring structure and reactive ester group, this compound offers remarkable versatility in synthetic transformations.
The growing interest in ethyl 2-oxo-2H-pyran-5-carboxylate applications stems from its role as a precursor in the development of bioactive compounds. Researchers particularly value its ability to participate in cycloaddition reactions, nucleophilic substitutions, and catalytic transformations. Recent studies highlight its potential in creating novel heterocyclic scaffolds for medicinal chemistry, addressing current challenges in drug discovery programs targeting various therapeutic areas.
From a structural perspective, ethyl 5-carboxy-2-oxo-2H-pyran features an α,β-unsaturated lactone system that enables diverse chemical modifications. The electron-deficient nature of the pyran-2-one moiety makes it particularly reactive toward nucleophiles, while the ester group at position 5 provides an additional handle for structural elaboration. This dual functionality explains why 5942-96-1 compound appears frequently in recent synthetic methodologies published in top organic chemistry journals.
In the context of green chemistry advancements, ethyl pyran-5-carboxylate derivatives have emerged as sustainable building blocks. Their ability to undergo atom-economical transformations aligns with current trends toward environmentally friendly synthesis. Many research groups are exploring catalytic processes involving this compound to minimize waste generation and reduce reliance on hazardous reagents—a response to the pharmaceutical industry's growing emphasis on green chemistry principles.
The synthetic utility of ethyl 2-oxo-2H-pyran-5-carboxylate extends to materials science applications. Its incorporation into π-conjugated systems has shown promise for developing novel organic semiconductors and fluorescent materials. These applications benefit from the compound's rigid planar structure and electron-accepting characteristics, which are valuable properties in designing organic electronic materials for next-generation devices.
Analytical characterization of CAS 5942-96-1 typically involves comprehensive spectroscopic techniques. Nuclear magnetic resonance (NMR) studies reveal distinct patterns for the pyranone protons and ester methylene groups, while mass spectrometry confirms the molecular ion peak corresponding to its C8H8O4 formula. These analytical data are crucial for quality control in research and industrial applications where precise compound identification is essential.
Recent patent literature demonstrates growing commercial interest in ethyl 2-oxo-2H-pyran-5-carboxylate synthesis and derivatives. Several pharmaceutical companies have filed patents covering its use in preparing kinase inhibitors and anti-inflammatory agents, reflecting its importance in modern drug discovery. The compound's relatively straightforward preparation from commercially available starting materials further enhances its appeal for large-scale applications.
In academic research, 5-carbethoxy-2-pyrone (an alternative name for this compound) frequently appears in studies of pericyclic reactions and metal-catalyzed transformations. Its behavior in [4+2] cycloadditions with various dienophiles has been extensively investigated, providing fundamental insights into reaction mechanisms that inform broader synthetic strategies. These studies contribute to our understanding of heterocyclic chemistry principles that underpin many areas of chemical research.
From a safety perspective, standard laboratory precautions apply when handling ethyl 2-oxo-2H-pyran-5-carboxylate. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection should be used. The compound should be stored in cool, dry conditions away from strong oxidizers to maintain stability—considerations that align with general chemical safety best practices in research environments.
The future outlook for 5942-96-1 applications appears promising as new synthetic methodologies continue to emerge. Current research directions include exploring its use in multicomponent reactions and as a precursor for biologically active heterocycles. As the demand for structurally diverse chemical entities grows in pharmaceutical and materials science research, ethyl 2-oxo-2H-pyran-5-carboxylate will likely maintain its position as an important synthetic intermediate with broad utility across multiple chemistry disciplines.
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